molecular formula C7H8N2O2 B3050452 4-Amino-n-hydroxybenzamide CAS No. 26071-05-6

4-Amino-n-hydroxybenzamide

Cat. No. B3050452
CAS RN: 26071-05-6
M. Wt: 152.15 g/mol
InChI Key: DKGYBSPSUUVQRL-UHFFFAOYSA-N
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Description

4-Amino-n-hydroxybenzamide is a chemical compound with the molecular formula C7H8N2O2 . It has an average mass of 152.151 Da and a monoisotopic mass of 152.058578 Da . It is also known by other names such as 4-Amino-N-hydroxybenzamid in German, 4-Amino-N-hydroxybenzamide in French, and Benzamide, 4-amino-N-hydroxy- .


Molecular Structure Analysis

The molecular structure of 4-Amino-n-hydroxybenzamide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 41.0±0.3 cm3, and a molar volume of 113.1±3.0 cm3 .


Physical And Chemical Properties Analysis

4-Amino-n-hydroxybenzamide has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a molar refractivity of 41.0±0.3 cm3, and a molar volume of 113.1±3.0 cm3 . It also has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 75 Å2, and its polarizability is 16.3±0.5 10-24 cm3 .

Scientific Research Applications

  • Electropolymerization for Electrochemical Transducers : A study by Santos et al. (2019) described the synthesis and characterization of polymer films derived from 4-aminobenzamide (4-ABZ), among others. These films were used as electrochemical transducers for the initial development of an immunosensor for dengue. The polymers were characterized using techniques like SEM, FTIR, NMR, and electrochemical impedance spectroscopy (Santos et al., 2019).

  • Antioxidant Activity Studies : Jovanović et al. (2020) conducted electrochemical oxidation studies on amino-substituted benzamides, including 4-Amino-n-hydroxybenzamide, to understand their free radical scavenging activity. This study is significant in understanding the antioxidant properties of these compounds (Jovanović et al., 2020).

  • Antimicrobial Applications : Mahesh et al. (2015) synthesized new 2-amino-N-hydroxybenzamide derivatives and evaluated their antibacterial and antifungal activities. Some of these compounds showed significant activity compared to standard drugs, highlighting their potential in antimicrobial therapies (Mahesh et al., 2015).

  • Histone Deacetylase Inhibitors for Cancer Treatment : Blackburn et al. (2013) identified 4-(aminomethyl)-N-hydroxybenzamide derivatives as potent histone deacetylase inhibitors with selectivity for the HDAC6 isoform. These compounds showed enhanced inhibitory activity in cellular assays, which is significant for cancer research (Blackburn et al., 2013).

  • Spectroscopic Studies for Molecular Structure Analysis : Ramesh et al. (2020) reported on the spectroscopic studies of 4-hydroxybenzamide (4HBM) molecules, which can be related to the study of 4-Amino-n-hydroxybenzamide. These studies are important for understanding the molecular structure and interactions of these compounds (Ramesh et al., 2020).

  • Molar Refraction and Polarizability Studies : Sawale et al. (2016) investigated the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide. Such studies are crucial in understanding the physical properties of these molecules (Sawale et al., 2016).

Safety And Hazards

4-Amino-n-hydroxybenzamide is classified as harmful and comes with several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 4-Amino-n-hydroxybenzamide are not mentioned in the search results, it’s worth noting that hydroxybenzamides and their derivatives have attracted considerable interest due to their wide range of biological activity . This suggests that 4-Amino-n-hydroxybenzamide and its derivatives could have potential applications in various fields, including medicine and pharmacology.

properties

IUPAC Name

4-amino-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGYBSPSUUVQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288653
Record name 4-amino-n-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-n-hydroxybenzamide

CAS RN

26071-05-6
Record name Benzohydroxamic acid, p-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57117
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-n-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-hydroxybenzamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GB Wang, LF Wang, CZ Li, J Sun, GM Zhou… - Research on Chemical …, 2012 - Springer
Thionyl chloride efficiently and selectively promoted the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides, under anhydrous conditions, without effecting the ester group, …
Number of citations: 44 link.springer.com
B van den Bosch, JA Rombouts, RVA Orru… - …, 2016 - Wiley Online Library
… Synthesis of 4-amino-N-hydroxybenzamide: NaOH (3.2 g, 80 … with N 2 ) and 4-amino-N-hydroxybenzamide (200 mg, 1.3 … Another portion of 4-amino-N-hydroxybenzamide (100 mg, …
N Adhikari, SA Amin, T Jha - Pharmaceutical patent analyst, 2018 - Future Science
… The workers of Hoffman LaRoche patented [62] some 4-amino-N-hydroxybenzamide compounds consisting of an aryl group connected through a 2-pyrrolidinone linker function. These …
Number of citations: 22 www.future-science.com
JM Gawel, AE Shouksmith, YS Raouf, N Nawar… - European Journal of …, 2020 - Elsevier
… The synthesis of 4-amino-N-hydroxybenzamide derivatives with a transposition of the amide or sulfonamide motifs is listed in Scheme 4A, B (94, 96). In either route, 4-(tert-butyl)aniline …
Number of citations: 28 www.sciencedirect.com
S Shen, AP Kozikowski - ChemMedChem, 2016 - Wiley Online Library
Hydroxamate‐based histone deacetylase inhibitors (HDACIs) have been approved as therapeutic agents by the US Food and Drug Administration for use in oncology applications. …
JM Gawel, AE Shouksmith, YS Raouf, N Nawar… - 1920 - serinethreoninkina.com
… The synthesis of 4-amino-N-hydroxybenzamide derivatives with a transposition of the amide or sulfonamide motifs is listed in Scheme 4A, B (94, 96). In either route, 4-(tert-butyl)aniline …
Number of citations: 0 serinethreoninkina.com
JM Gawel, AE Shouksmith, YS Raouf, N Nawar… - flt-3inhibitors.com
… The synthesis of 4-amino-N-hydroxybenzamide derivatives with a transposition of the amide or sulfonamide motifs is listed in Scheme 4A, B (94, 96). In either route, 4-(tert-butyl)aniline …
Number of citations: 0 flt-3inhibitors.com
MT Tavares, A Krüger, SLR Yan, VM Gomes… - 2023 - researchsquare.com
We report a series of 1, 3-diphenylureido hydroxamate HDAC inhibitors evaluated against sensitive and drug-resistant P. falciparum strains. Compounds 8a-d show potent …
Number of citations: 0 www.researchsquare.com
JM Gawel, AE Shouksmith, YS Raouf, N Nawar… - 1920 - gsk621activator.com
… The synthesis of 4-amino-N-hydroxybenzamide derivatives with a transposition of the amide or sulfonamide motifs is listed in Scheme 4A, B (94, 96). In either route, 4-(tert-butyl)aniline …
Number of citations: 0 gsk621activator.com
SN Georgiades, LH Mak, I Angurell, E Rosivatz… - JBIC Journal of …, 2011 - Springer
The discovery of small-molecule modulators of signaling pathways is currently a particularly active area of research. We aimed at developing unprecedented metal-based activators of …
Number of citations: 8 link.springer.com

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